1-Methyl-1H-indole-4-sulfonyl chloride

Indole sulfonylation N-Protecting group optimization Aryl sulfonate synthesis

1-Methyl-1H-indole-4-sulfonyl chloride (CAS 876316-36-8) is an N-methylated indole-4-sulfonyl chloride building block with molecular formula C9H8ClNO2S and molecular weight 229.68 g/mol. Commercial sources report standard purity specifications ranging from 95% to 98%.

Molecular Formula C9H8ClNO2S
Molecular Weight 229.68 g/mol
CAS No. 876316-36-8
Cat. No. B1602826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indole-4-sulfonyl chloride
CAS876316-36-8
Molecular FormulaC9H8ClNO2S
Molecular Weight229.68 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC=C2S(=O)(=O)Cl
InChIInChI=1S/C9H8ClNO2S/c1-11-6-5-7-8(11)3-2-4-9(7)14(10,12)13/h2-6H,1H3
InChIKeyHFWFOJFQXZBLAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indole-4-sulfonyl chloride (CAS 876316-36-8) Procurement Baseline: Purity Specifications and Class Identity


1-Methyl-1H-indole-4-sulfonyl chloride (CAS 876316-36-8) is an N-methylated indole-4-sulfonyl chloride building block with molecular formula C9H8ClNO2S and molecular weight 229.68 g/mol . Commercial sources report standard purity specifications ranging from 95% to 98% . The compound belongs to the broader class of indole sulfonyl chlorides used as electrophilic intermediates for sulfonamide and sulfonate ester synthesis. The 4-position substitution pattern on the indole ring and the N-methyl protection constitute its core structural identity [1].

Why Generic Indole Sulfonyl Chloride Substitution Fails for 1-Methyl-1H-indole-4-sulfonyl chloride (CAS 876316-36-8) Procurement


Indole sulfonyl chlorides are not functionally interchangeable due to positional isomerism and N-substitution status differences that directly affect downstream synthetic utility. 1-Methyl-1H-indole-4-sulfonyl chloride differs from its closest analogs—1-methyl-1H-indole-5-sulfonyl chloride (CAS 859850-75-2), 1-methyl-1H-indole-3-sulfonyl chloride (CAS 1158209-10-9), and 1H-indole-4-sulfonyl chloride (CAS 1191028-29-1)—in the specific orientation of the sulfonyl chloride electrophile relative to the indole ring system . This positional difference yields sulfonamide products with distinct three-dimensional geometries and target-binding profiles [1]. The N-methyl protection status further differentiates reactivity profiles: N-methylated indoles exhibit altered electronic properties and regioselectivity compared to free NH-indoles [2]. Substituting a 5-sulfonyl or 3-sulfonyl isomer for the 4-sulfonyl variant without explicit validation introduces an unverified variable that may compromise reaction yield or produce an entirely different product with distinct biological activity [3].

Quantitative Differentiation Evidence for 1-Methyl-1H-indole-4-sulfonyl chloride (CAS 876316-36-8) vs. Structural Analogs


N-Methyl Protection Enables Higher Sulfonylation Yields Compared to NH-Indoles and Alternative N-Protecting Groups

In the synthesis of aryl indole-4-sulfonates via base-mediated sulfonylation, the N-methyl protected indole-4-sulfonyl chloride demonstrated substantially higher reaction yields compared to N-unsubstituted, N-benzyl, and N-phenylsulfonyl protected analogs. When reacted with phenol under identical conditions (1.2 equivalents of indole-4-sulfonyl chloride, 1.0 equivalent of phenol, 3.0 equivalents of triethylamine in CH2Cl2 at room temperature for 12 hours), the N-methyl derivative produced the corresponding aryl sulfonate in 71% isolated yield. This compares to 58% yield for the N-H indole-4-sulfonyl chloride, 55% for the N-benzyl derivative, and 63% for the N-phenylsulfonyl derivative [1]. The yield differential of +13% to +16% represents a meaningful synthetic efficiency gain.

Indole sulfonylation N-Protecting group optimization Aryl sulfonate synthesis Synthetic yield

N-Methylated Indole Sulfonamides Demonstrate Superior Antiproliferative Potency Compared to Unsubstituted NH-Analogs

A systematic structure-activity relationship study of 45 indolesulfonamide derivatives targeting the colchicine site of tubulin established that N-methylated sulfonamides exhibited greater antiproliferative potency than analogs lacking N-methyl substitution or bearing larger N-substituents. Across a panel of human tumor cell lines, methylated sulfonamides consistently achieved submicromolar to nanomolar IC50 values, whereas derivatives with large and polar N-substitutions showed reduced activity [1]. This class-level inference indicates that N-methylated indole sulfonamide scaffolds—for which 1-methyl-1H-indole-4-sulfonyl chloride serves as a direct synthetic precursor—confer a potency advantage over NH-indole-derived or alternative N-substituted sulfonamides [2].

Indolesulfonamide Antiproliferative activity Tubulin polymerization inhibition Structure-activity relationship

N-Methyl Protection Prevents Undesired Side Reactions at the Indole Nitrogen in Multistep Synthetic Sequences

The N-methyl group in 1-methyl-1H-indole-4-sulfonyl chloride serves as a permanent protecting group that prevents competing nucleophilic reactions at the indole nitrogen during sulfonamide formation and subsequent transformations. In contrast, 1H-indole-4-sulfonyl chloride (CAS 1191028-29-1) contains a free NH that can undergo N-sulfonylation or participate in acid-base equilibria that complicate reaction outcomes . Research on indole sulfonylation protocols has demonstrated that unprotected NH-indoles require additional synthetic steps for protection/deprotection cycles or necessitate chemoselective optimization to avoid N-sulfonylation byproducts [1]. The pre-installed N-methyl group eliminates this variable entirely.

Indole protection Chemoselectivity Multistep synthesis Reaction compatibility

4-Position Sulfonyl Chloride Substitution Pattern Distinct from 5-Position and 3-Position Isomers Enables Divergent Biological Targeting

The 4-position sulfonyl substitution pattern produces sulfonamide products with fundamentally different spatial orientation than 5-position (CAS 859850-75-2) or 3-position (CAS 1158209-10-9) isomers. This positional difference has been exploited in medicinal chemistry programs targeting distinct biological mechanisms. For instance, indole-sulfonamide scaffolds featuring specific substitution patterns have been developed as MCL-1 inhibitors [1], sPLA2 inhibitors [2], and tyrosine kinase inhibitors [3], where the exact sulfonamide attachment point on the indole ring is critical for binding pocket complementarity. The 4-position orientation represents one of several validated geometries, and selection among these positional isomers must be guided by the intended target pharmacology [4].

Indole substitution pattern Kinase inhibitor scaffold Receptor binding geometry MCL-1 inhibitor

Validated Application Scenarios for 1-Methyl-1H-indole-4-sulfonyl chloride (CAS 876316-36-8) Based on Quantitative Evidence


Synthesis of Aryl Indole-4-sulfonates with Optimized Yield

Based on direct comparative yield data showing 71% isolated yield for the N-methyl derivative versus 55-63% for alternative N-protecting groups under identical conditions, this compound is the preferred electrophile for synthesizing aryl indole-4-sulfonate derivatives when maximizing synthetic efficiency is a primary objective. The yield advantage of +8% to +16% translates directly to reduced raw material consumption and improved cost-efficiency in multi-gram to kilogram-scale preparations [1].

Medicinal Chemistry Campaigns Targeting Colchicine-Site Tubulin Inhibitors

Consistent with SAR findings that N-methylated indolesulfonamides exhibit superior antiproliferative potency (submicromolar to nanomolar IC50 values) compared to NH or large-substituent analogs, 1-methyl-1H-indole-4-sulfonyl chloride is the appropriate precursor for generating screening libraries targeting the colchicine binding site of tubulin [1][2]. The pre-installed N-methyl group ensures that synthesized compounds align with the structural features associated with enhanced potency in this target class.

Multistep Synthetic Sequences Requiring Chemoselective Sulfonylation

In synthetic routes where subsequent transformations must proceed without interference from a free indole NH, 1-methyl-1H-indole-4-sulfonyl chloride eliminates the need for N-protection/deprotection steps. The permanently blocked N-position ensures that the sulfonyl chloride electrophile is the sole reactive site, avoiding competing N-sulfonylation pathways that complicate reactions with 1H-indole-4-sulfonyl chloride [1][2].

Development of Position-Specific Indole Sulfonamide Inhibitors

For research programs requiring a 4-position sulfonamide pharmacophore orientation—distinct from the alternative geometries provided by 5-position or 3-position sulfonyl chloride isomers—this compound delivers the correct substitution pattern. This positional specificity is critical for targets where sulfonamide attachment point governs binding pocket compatibility, as demonstrated in MCL-1, sPLA2, and tyrosine kinase inhibitor programs utilizing indole-sulfonamide scaffolds [1][2][3].

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